
4-(dimethylamino)-N'-hydroxybutanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ジメチルアミノ)-N'-ヒドロキシブタンイミドアミドは、ジメチルアミノ基とヒドロキシブタンイミドアミド部分を有するユニークな構造を持つ有機化合物です。
準備方法
合成経路と反応条件
4-(ジメチルアミノ)-N'-ヒドロキシブタンイミドアミドの合成は、通常、ジメチルアミンと、ブタンイミドアミド誘導体などの適切な前駆体との反応によって行われます。反応条件には、ジメチルホルムアミド(DMF)などの溶媒と、反応を促進する触媒の使用が含まれることがよくあります。このプロセスには、反応混合物を特定の温度に加熱して目的の生成物を得ることが含まれる場合があります。
工業生産方法
工業的な設定では、4-(ジメチルアミノ)-N'-ヒドロキシブタンイミドアミドの生産には、同様の合成経路を使用する大規模な反応が含まれる場合があります。このプロセスは、収率と純度を最適化し、温度、圧力、反応時間などの反応条件を注意深く制御して行われます。工業生産には、最終生成物を高純度で得るための再結晶やクロマトグラフィーなどの精製工程が含まれることもあります。
化学反応の分析
反応の種類
4-(ジメチルアミノ)-N'-ヒドロキシブタンイミドアミドは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な試薬には、過酸化水素と過マンガン酸カリウムがあり、通常は酸性または塩基性条件下で使用されます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムが一般的に使用され、テトラヒドロフラン(THF)などの無水溶媒中で使用されることがよくあります。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬を使用することができ、多くの場合、塩基または酸の触媒の存在下で使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により対応する酸化物またはヒドロキシル化誘導体が生成される場合があり、還元によりアミンまたはアルコールが生成される場合があります。
科学研究における用途
4-(ジメチルアミノ)-N'-ヒドロキシブタンイミドアミドは、いくつかの科学研究用途を持っています。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、生化学アッセイで使用され、生物学的プロセスを研究するためのプローブとして使用される可能性があります。
産業: 特殊化学品や材料の生産に使用できます。
科学的研究の応用
4-(dimethylamino)-N’-hydroxybutanimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in biochemical assays and as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
4-(ジメチルアミノ)-N'-ヒドロキシブタンイミドアミドの作用機序には、特定の分子標的との相互作用が含まれます。ジメチルアミノ基は、水素結合と静電相互作用に関与することができ、一方、ヒドロキシブタンイミドアミド部分は、標的分子と共有結合を形成することができます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
4-(ジメチルアミノ)安息香酸: ジメチルアミノ基を共有していますが、官能基が異なります。
4-(ジメチルアミノ)ピリジン: ヒドロキシブタンイミドアミド部分の代わりにピリジン環を持つ類似の構造。
4-(ジメチルアミノ)シンナムアルデヒド: ジメチルアミノ基とアルデヒド官能基を含んでいます。
独自性
4-(ジメチルアミノ)-N'-ヒドロキシブタンイミドアミドは、その官能基の組み合わせにより、特定の化学的および生物学的特性を与えるため、ユニークです。
類似化合物との比較
Similar Compounds
4-(dimethylamino)benzoic acid: Shares the dimethylamino group but has a different functional group.
4-(dimethylamino)pyridine: Similar structure with a pyridine ring instead of the butanimidamide moiety.
4-(dimethylamino)cinnamaldehyde: Contains a dimethylamino group and an aldehyde functional group.
Uniqueness
4-(dimethylamino)-N’-hydroxybutanimidamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
4-(dimethylamino)-N'-hydroxybutanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-9(2)5-3-4-6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHUQUBXVJCDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
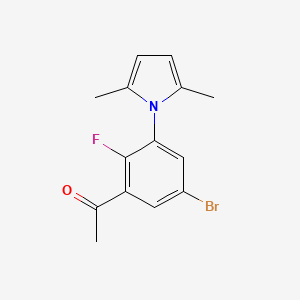
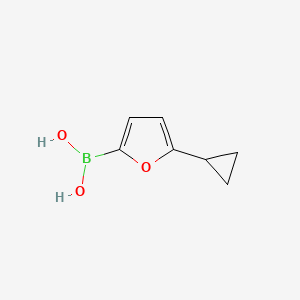
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethylamine](/img/structure/B11821903.png)

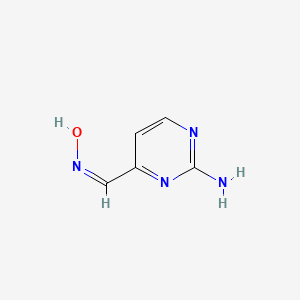
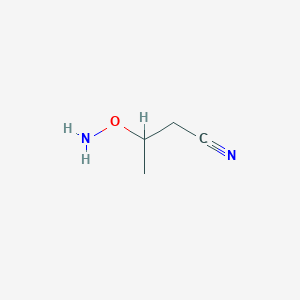

![3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11821942.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
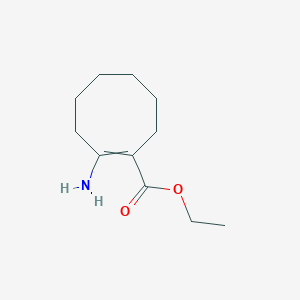
![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)



